molecular formula C7H15ClO2S B1530659 2,3,3-Trimethylbutane-1-sulfonyl chloride CAS No. 1540450-58-5

2,3,3-Trimethylbutane-1-sulfonyl chloride

Cat. No.: B1530659
CAS No.: 1540450-58-5
M. Wt: 198.71 g/mol
InChI Key: FIHIWQISPMBNAT-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a sulfonyl chloride derivative, characterized by a sulfonyl group (SO2Cl) attached to a 2,3,3-trimethylbutane backbone. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethylbutane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,3,3-trimethylbutane. This process requires the use of chlorosulfonic acid (ClSO3H) under controlled conditions to ensure the formation of the desired sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions, often carried out in specialized reactors designed to handle corrosive reagents and maintain precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl chloride to sulfides or sulfoxides.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Sulfides and Sulfoxides: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2,3,3-Trimethylbutane-1-sulfonyl chloride is utilized in various scientific research fields, including:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonic acids and sulfonamides.

  • Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: It can be employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

  • Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,3-trimethylbutane-1-sulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and addition reactions, forming a wide range of products.

Molecular Targets and Pathways:

  • Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides, sulfates, and other derivatives.

  • Electrophilic Addition: The compound can undergo electrophilic addition reactions with nucleophiles, resulting in the formation of new carbon-sulfur bonds.

Comparison with Similar Compounds

  • Methanesulfonyl chloride (CH3SO2Cl)

  • Benzenesulfonyl chloride (C6H5SO2Cl)

  • p-Toluenesulfonyl chloride (p-CH3C6H4SO2Cl)

  • Tosyl chloride (TsCl)

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Properties

IUPAC Name

2,3,3-trimethylbutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHIWQISPMBNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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